
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CM156, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 is a piperazine derivative that exhibits potent antitumor activity and has been shown to selectively induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of CM156 involves the activation of the mitochondrial pathway and the inhibition of the Akt/mTOR signaling pathway. CM156 induces apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS), which cause mitochondrial dysfunction and release of cytochrome c. The released cytochrome c activates caspase-9, which in turn activates caspase-3, leading to apoptosis. Moreover, CM156 inhibits the Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects
CM156 has been shown to exhibit potent antitumor activity in vitro and in vivo. It selectively induces apoptosis in cancer cells, while sparing normal cells. Moreover, CM156 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, the biochemical and physiological effects of CM156 on normal cells and tissues are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CM156 is its potent antitumor activity and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, CM156 exhibits selective toxicity towards cancer cells, making it a promising candidate for targeted therapy. However, one of the main limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetics of CM156 in vivo are still not fully understood and require further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of CM156. One of the main directions is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the development of analogs and derivatives of CM156 with improved solubility and pharmacokinetics is another direction for future research. Furthermore, the investigation of the toxicity and pharmacokinetics of CM156 in vivo is necessary to evaluate its potential for clinical use. Finally, the evaluation of the efficacy of CM156 in combination with other chemotherapy and radiation therapy agents is another direction for future research.
Wissenschaftliche Forschungsanwendungen
CM156 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a range of cancer types, including breast, lung, and colon cancer. CM156 selectively induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. Moreover, CM156 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-5-6-15(12-17(14)19)21-18(24)23-10-8-22(9-11-23)13-16-4-2-3-7-20-16/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBOCDCADUUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



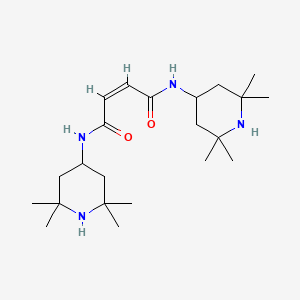
![dimethyl 3-methyl-5-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4736694.png)
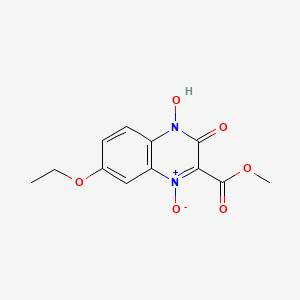

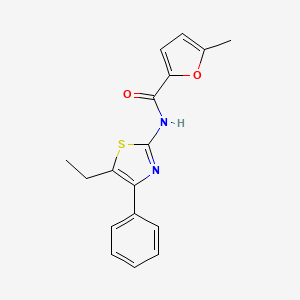
![N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4736745.png)
![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4736752.png)
![4-amino-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4736764.png)
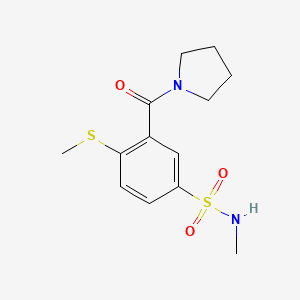
![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4736780.png)
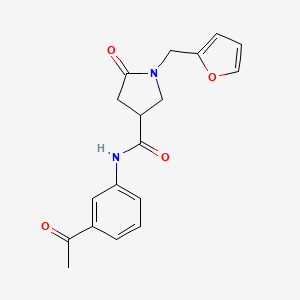
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![ethyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4736796.png)